N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide
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Overview
Description
N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide is a complex organic compound characterized by its unique structure, which includes tert-butyl groups and a hydrazino linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with hydrazine derivatives under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using hydride donors, resulting in the formation of corresponding alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in alkaline medium.
Reduction: Hydride donors such as sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions include esters, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .
Scientific Research Applications
N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound’s hydrazino linkage and tert-butyl groups play a crucial role in its binding affinity and specificity. It can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Di-tert-butyl-4-hydroxybenzaldehyde: Shares the tert-butyl and hydroxyphenyl groups but lacks the hydrazino linkage.
N’‘,N’‘’-bis[(E)-(3,5-di-tert-butyl-2-hydroxyphenyl)methylidene]carbonohydrazide: Similar structure with hydrazino linkage but different functional groups.
Uniqueness
N-[2-(2-{(E)-1-[3,5-DI(Tert-butyl)-4-hydroxyphenyl]methylidene}hydrazino)-2-oxoethyl]-2,2-diphenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile applications in various scientific fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C31H37N3O3 |
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Molecular Weight |
499.6 g/mol |
IUPAC Name |
N-[2-[(2E)-2-[(3,5-ditert-butyl-4-hydroxyphenyl)methylidene]hydrazinyl]-2-oxoethyl]-2,2-diphenylacetamide |
InChI |
InChI=1S/C31H37N3O3/c1-30(2,3)24-17-21(18-25(28(24)36)31(4,5)6)19-33-34-26(35)20-32-29(37)27(22-13-9-7-10-14-22)23-15-11-8-12-16-23/h7-19,27,36H,20H2,1-6H3,(H,32,37)(H,34,35)/b33-19+ |
InChI Key |
KZTGIYOINQBQRM-HNSNBQBZSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/NC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)CNC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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